1-Chloro-2-fluoro-3-nitrobenzene
Overview
Description
1-Chloro-2-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H3ClFNO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by chlorine, fluorine, and nitro groups, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) under mild pressure and temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields 1-chloro-2-fluoro-3-aminobenzene.
Substituted Derivatives: Nucleophilic substitution reactions can lead to various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-fluoro-3-nitrobenzene finds applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.
Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-nitrobenzene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The electron-withdrawing nature of the nitro, chlorine, and fluorine groups makes the compound highly reactive in nucleophilic aromatic substitution reactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
1-Chloro-2-nitrobenzene: Lacks the fluorine substituent, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-3-nitrobenzene: Lacks the chlorine substituent, affecting its overall reactivity and applications.
1-Chloro-3-nitrobenzene: The position of the nitro group differs, leading to variations in chemical behavior and reactivity.
Uniqueness: 1-Chloro-2-fluoro-3-nitrobenzene is unique due to the combined presence of chlorine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHXNSORRGCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175287 | |
Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-49-2, 70572-60-0 | |
Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2106-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106492 | |
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Record name | 2106-49-2 | |
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Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chlorofluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ58RN24KX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research regarding the production of 3-chloro-2-fluoronitrobenzene?
A1: The research article [] outlines a novel method for the co-production of 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene, with 3-chloro-2-fluoronitrobenzene identified as a key intermediate product. The described method utilizes o-dichlorobenzene as a starting material and involves a series of reactions, including nitration, fluorination, and reduction. This method is significant because it provides a pathway for the synthesis of two valuable compounds, 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene, from a readily available starting material. The ability to isolate and utilize 3-chloro-2-fluoronitrobenzene as an intermediate opens possibilities for its use in other chemical synthesis pathways.
Q2: What physical properties of 3-chloro-2-fluoronitrobenzene were investigated in the research?
A2: The research article [] focuses on determining key physical properties of both 3-chloro-4-fluoronitrobenzene and 3-chloro-2-fluoronitrobenzene, specifically their density, viscosity, and saturated vapor pressure. These properties are essential for understanding the behavior of the compounds in various chemical processes and for developing safe and efficient handling procedures. While the abstract doesn't provide specific data points, the full research likely details the experimental methods used to obtain these measurements and discusses their implications. This information is valuable for researchers working with these compounds in various applications.
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